N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
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Description
Synthesis Analysis
Chemical Reactions Analysis
Compound X may undergo various chemical reactions, such as hydrolysis, oxidation, or substitution. Investigating its reactivity under different conditions is essential for understanding its behavior. Researchers have likely explored its reactivity profile in the literature .
Scientific Research Applications
Antiprotozoal Applications
Compounds structurally related to N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide have been synthesized and evaluated for their potential as antiprotozoal agents. For instance, derivatives such as dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities, with significant in vitro and in vivo activities against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antiviral Activity
The structural analogs of this compound have also been investigated for their antiviral activities. For example, modifications at the 6- or 8-position of the imidazo[1,2-a]pyridine core have yielded compounds with potent activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), offering a new avenue for antiviral therapy development (Véron et al., 2007).
Organic Synthesis and Chemical Reactivity
Research has also been directed towards the synthetic utility and reactivity of the imidazo[1,2-a]pyridine framework, which includes the compound of interest. These studies provide insights into novel synthetic routes and applications in organic chemistry, such as the development of fully substituted furans through multicomponent reactions (Pan et al., 2010).
Tuberculostatic and Anticancer Activity
Although the specific compound has not been directly linked to tuberculostatic or anticancer activities, related imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for such properties. This suggests the potential for N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide and its analogs to be explored in these areas as well (Bukowski, 1984).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-18(22-8-3-2-6-17(22)20-14)19(23)21(11-15-7-10-25-13-15)12-16-5-4-9-24-16/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINFIAUDILOQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
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